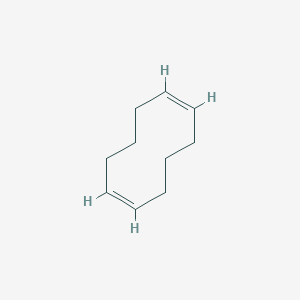

1,6-Cyclodecadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Cyclodecadiene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,6-Cyclodecadiene is characterized by its molecular formula C10H16 and a molecular weight of approximately 136.23 g/mol. Its structure consists of a cyclodecadiene ring, which contributes to its reactivity and biological activity. The compound's stereochemistry and conformational properties have been studied to understand its interactions within biological systems .

Natural Product Chemistry

This compound is often found in essential oils derived from various plant species. It plays a significant role in the aroma profile of these oils and has been studied for its potential therapeutic properties. For instance, it has been identified as a major component in the essential oil of Cedrela sinensis, where it demonstrated notable antibacterial activity against several pathogens .

Table 1: Key Findings from Essential Oil Studies

| Plant Species | Major Compounds | Biological Activity |

|---|---|---|

| Cedrela sinensis | This compound (42.64%) | Antibacterial |

| Cymbopogon citratus | This compound | Antimicrobial |

| Artemisia princeps | Germacrene D | Insecticidal |

Agriculture and Pest Control

The insecticidal properties of this compound have been highlighted in numerous studies. It has shown effectiveness in disrupting the behavior and physiology of pests, making it a candidate for natural insecticides. Research indicates that this compound can act as an adulticide and oviposition deterrent against various mosquito species, thus contributing to integrated pest management strategies .

Table 2: Insecticidal Properties

| Insect Species | Effect of this compound | Mechanism of Action |

|---|---|---|

| Aedes aegypti | Adulticidal | Disruption of membrane integrity |

| Culex pipiens | Oviposition deterrent | Behavioral disruption |

Medicinal Chemistry

The compound's antioxidant properties have also attracted attention for potential therapeutic applications. Studies suggest that this compound may participate in redox reactions that are beneficial for cellular health. Its ability to permeabilize cell membranes can enhance the delivery of therapeutic agents or act as a standalone treatment against certain microbial infections .

Case Study 1: Antibacterial Activity

A study conducted on the essential oil of Cedrela sinensis demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The agar disk diffusion method was employed to measure the inhibition zones, confirming its potential use in food preservation and as a natural antibacterial agent .

Case Study 2: Insect Repellent Efficacy

In another investigation focusing on mosquito control, researchers assessed the efficacy of essential oils containing this compound against Aedes aegypti. The results indicated that exposure to varying concentrations led to significant mortality rates among adult mosquitoes, highlighting its potential as an eco-friendly alternative to synthetic insecticides .

Análisis De Reacciones Químicas

Hydrogenation Reactions

1,6-Cyclodecadiene undergoes catalytic hydrogenation to form cyclodecane. The reaction thermodynamics for the trans,trans-isomer were quantified in glacial acetic acid:

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| 2 H<sub>2</sub> + C<sub>10</sub>H<sub>16</sub> → C<sub>10</sub>H<sub>20</sub> | -199.3 ± 1.7 | PtO<sub>2</sub> catalyst, 25°C |

This exothermic process reflects the strain relief associated with saturating the conjugated diene system .

Electrocyclic Ring-Opening Under Irradiation

Ultraviolet irradiation induces electrocyclic ring-opening in cis,cis-1,6-cyclodecadiene, generating a conjugated tetraene intermediate. This reaction follows a suprafacial antarafacial pathway due to orbital symmetry considerations . Key observations include:

-

Product Stability : The tetraene intermediate is highly reactive and prone to further cyclization or dimerization.

-

Stereochemical Control : The cis,cis-configuration of the starting material dictates the stereochemistry of the ring-opened product .

Participation in Diels-Alder Reactions

While this compound is not a classical diene, its strained structure allows limited participation in Diels-Alder reactions under high-pressure conditions. For example:

-

Reaction with Maleic Anhydride : Forms a bicyclic adduct, though yields are low compared to less strained cyclic dienes like cyclopentadiene .

-

Thermodynamic Constraints : The non-planar geometry of this compound reduces orbital overlap, necessitating elevated temperatures (150–200°C) for reactivity .

Thermal Rearrangements

Heating cis,cis-1,6-cyclodecadiene above 100°C triggers sigmatropic shifts, producing isomeric cyclodecadienes. These rearrangements are driven by:

-

Steric Strain : Relief of non-bonded interactions between methylene groups.

-

Conjugation Effects : Stabilization through extended π-system formation .

Notes on Isomer-Specific Reactivity

Propiedades

Número CAS |

1124-79-4 |

|---|---|

Fórmula molecular |

C10H16 |

Peso molecular |

136.23 g/mol |

Nombre IUPAC |

(1Z,6Z)-cyclodeca-1,6-diene |

InChI |

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,9-10H,3-8H2/b2-1-,10-9- |

Clave InChI |

GWCMUONZBWHLRN-REXUQAFDSA-N |

SMILES |

C1CC=CCCCC=CC1 |

SMILES isomérico |

C1C/C=C\CCC/C=C\C1 |

SMILES canónico |

C1CC=CCCCC=CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.